Enantiomeric Purity: >98% ee for (E,3R)-1-Iodopent-1-en-3-ol vs. Racemic Mixture via Lipase-Catalyzed Resolution
The (E,3R)-enantiomer is routinely obtained with chiral purity exceeding 98% ee through lipase-catalyzed acylation resolution, a validated process used in multikilogram production of the Resolvin E1 C16–C20 segment [1]. The racemic (E)-1-iodopent-1-en-3-ol is generated first, then subjected to enzymatic kinetic resolution, yielding the desired (R)-enantiomer in >98% ee. This stands in contrast to procurement of racemic (E)-1-iodopent-1-en-3-ol, which would deliver only 50% of the active (R)-antipode and require additional resolution steps.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >98% ee (R-enantiomer) |
| Comparator Or Baseline | Racemic (E)-1-iodopent-1-en-3-ol: 0% ee (50:50 R/S mixture) |
| Quantified Difference | Absolute ee improvement of >98 percentage points; effective yield of desired enantiomer doubled |
| Conditions | Lipase-catalyzed acetylation resolution; chiral HPLC analysis |
Why This Matters
For stereoselective synthesis of Resolvin E1, only the (R)-enantiomer at C18 provides the correct absolute configuration; procurement of racemic material wastes ≥50% of the starting material and introduces additional separation costs.
- [1] Amin, R.; Thomas, D.; Yan, J.; Yang, Q.; Chen, J. X.; Cotterill, I. C.; Emrich, D.; Ganley, D.; Khmelnitsky, Y. L.; McLaws, M. D.; Michels, P. C.; Schwartz, C. E. Improved Synthesis of the C16–C20 Segment of Resolvin E1 Using Enantioselective Ketone Reduction and Lipase-Catalyzed Resolution. Org. Process Res. Dev. 2013, 17 (6), 915–920. View Source
